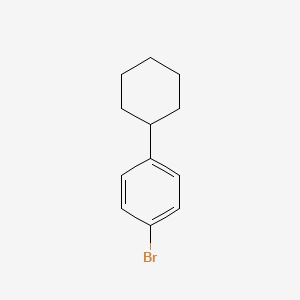

1-Bromo-4-cyclohexylbenzene

Descripción

Contextualization of 1-Bromo-4-cyclohexylbenzene within Halogenated Aromatic and Cycloaliphatic Compounds

This compound occupies a unique position at the intersection of two major classes of organic compounds: halogenated aromatics and cycloaliphatics.

Halogenated Aromatic Compounds are characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. The carbon-halogen bond introduces distinct chemical properties. Specifically, the bromine atom in this compound renders the aromatic ring susceptible to a variety of powerful synthetic transformations. Aryl bromides are classical precursors for numerous metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Kumada couplings), nucleophilic aromatic substitution, and the formation of Grignard reagents. researchgate.netnih.gov These reactions are foundational in modern organic synthesis for creating complex carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of the halogen also influences the electronic properties of the benzene ring, though it requires a Lewis acid catalyst to activate it for electrophilic aromatic substitution. libretexts.orglibretexts.org

Cycloaliphatic Compounds are aliphatic hydrocarbons that contain a non-aromatic ring structure. corrosionpedia.com The cyclohexyl group in this compound is a prime example. This moiety is known to impart specific physical properties to a molecule, such as increased rigidity, thermal stability, and altered solubility. nih.govnbinno.com In fields like materials science, the incorporation of cycloaliphatic rings can lead to improved weatherability and mechanical properties in polymers and resins. corrosionpedia.com In medicinal chemistry, these saturated rings are used to create three-dimensional structures that can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.gov

By combining these two structural motifs, this compound emerges as a bifunctional molecule. It leverages the synthetic versatility of the bromo-aromatic portion while benefiting from the property-modifying influence of the cycloaliphatic group.

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₂H₁₅Br |

| Molar Mass | 239.16 g/mol |

| CAS Number | 25109-28-8 |

| Appearance | Colorless Liquid |

| Boiling Point | ~284-286 °C |

| Density | ~1.23 g/cm³ |

| Refractive Index | ~1.558-1.562 |

Historical Overview of Research on Bromo-substituted Cyclohexylbenzenes

The study of bromo-substituted cyclohexylbenzenes is built upon foundational work in aromatic chemistry from the late 19th and early 20th centuries. The parent structure, cyclohexylbenzene (B7769038), was first synthesized in 1899 by Nikolay Kirsanov, a student of Vladimir Markovnikov, through the Friedel–Crafts alkylation of benzene with cyclohexyl chloride. wikipedia.org This established a reliable method for creating the core cyclohexylbenzene scaffold.

The subsequent development of bromo-substituted derivatives is intrinsically linked to the broader history of electrophilic aromatic halogenation. Aromatic bromination, the most common method for preparing aryl bromides, has long been a cornerstone of organic synthesis. nih.gov The development of Lewis acid catalysts, such as ferric halides (FeX₃) and aluminum halides (AlX₃), was crucial for making relatively unreactive halogens like bromine electrophilic enough to react with the stable benzene ring. libretexts.org

Significance of this compound as a Research Target

The significance of this compound as a research target stems directly from its unique molecular structure, which offers a combination of reactivity and tunable physical properties. This makes it a valuable intermediate in several high-value research and development areas.

Synthetic Versatility: The carbon-bromine bond is the key reactive site, serving as a versatile handle for constructing more elaborate molecules. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern chemistry for forming C-C bonds. mdpi.com This allows for the straightforward coupling of the cyclohexylbenzene moiety to other organic fragments, enabling the synthesis of complex molecular architectures.

Intermediate for Functional Materials: The rigid and bulky cyclohexylbenzene core is a desirable component in materials science, particularly in the field of liquid crystals. google.com The shape and stability of this group can influence the mesomorphic properties of a molecule. By using this compound as a starting material, researchers can synthesize more complex molecules with tailored liquid crystalline phases for applications in displays and optical devices. chemicalbook.com Furthermore, its derivatives are explored for use in organic light-emitting diodes (OLEDs) and as high-performance dielectric fluids and insulation polymers, where thermal and oxidative stability are paramount. chemicalbook.comfuturemarketinsights.com

Pharmaceutical and Agrochemical Scaffolding: In medicinal chemistry and agrochemical research, the cyclohexylbenzene structure can serve as a core scaffold. The lipophilic nature of the cyclohexyl group can enhance membrane permeability and modify the pharmacokinetic properties of a drug candidate. The bromine atom allows for the late-stage functionalization of a lead compound, enabling the rapid generation of analogues to explore structure-activity relationships (SAR). researchgate.net

The table below details some of the key reactions where this compound serves as a critical precursor.

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | Forms C-C bonds; widely used in pharma and materials |

| Grignard Reaction | Magnesium (Mg) | Phenylcyclohexyl Grignard reagent | Creates a powerful nucleophile for C-C bond formation |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine | Forms C-N bonds; crucial for pharmaceuticals and OLEDs |

| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted cyclohexylbenzene | Forms C-C bonds to vinyl systems |

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial inquiry into this compound is driven by clear objectives centered on leveraging its unique structural features for the creation of novel molecules and materials.

The primary scope of research encompasses three main fields:

Organic Synthesis: Developing new synthetic methodologies and efficient pathways to complex target molecules using this compound as a key building block.

Materials Science: Designing and synthesizing new functional materials, including liquid crystals, polymers, and organic electronics, where the cyclohexylbenzene unit imparts desirable physical properties like thermal stability, specific viscosity, and advantageous dielectric constants. futuremarketinsights.com

Medicinal Chemistry: Employing the compound as a starting point or intermediate for the synthesis of biologically active molecules, with the goal of developing new therapeutic agents.

The core objectives of this research include:

Exploitation of Reactivity: To fully utilize the C-Br bond as a synthetic linchpin for constructing diverse and complex molecular frameworks through established and novel cross-coupling chemistries.

Structure-Property Relationship Studies: To systematically investigate how the incorporation of the 4-cyclohexylphenyl moiety influences the macroscopic properties of a final product, such as the phase behavior of liquid crystals, the photophysical properties of OLED materials, or the biological activity of a potential drug.

Synthesis of High-Value Chemical Targets: To develop scalable and efficient synthetic routes to commercially important products, such as active pharmaceutical ingredients (APIs), advanced polymers, and components for electronic devices, where this compound serves as a cost-effective and versatile intermediate. chemicalbook.comfuturemarketinsights.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIJLEREXMVRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179794 | |

| Record name | 1-Bromo-4-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25109-28-8 | |

| Record name | 1-Bromo-4-cyclohexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25109-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-cyclohexylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25109-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 1 Bromo 4 Cyclohexylbenzene

Established Synthetic Routes to 1-Bromo-4-cyclohexylbenzene

Traditional synthesis of this compound relies on several well-documented chemical transformations, including hydrogenation, electrophilic aromatic substitution, and coupling reactions.

One direct route to this compound involves the saturation of a cyclohexene (B86901) ring already attached to the brominated benzene (B151609) core. This is achieved through catalytic hydrogenation. The precursor, 1-bromo-4-(1-cyclohexen-1-yl)benzene, is treated with hydrogen gas in the presence of a suitable catalyst. prepchem.com

A common method employs platinum oxide (PtO₂) as the catalyst in a mixed solvent system of ether and ethanol. The reaction is typically conducted in the presence of hydrobromic acid (HBr). prepchem.com The hydrogenation effectively reduces the double bond of the cyclohexenyl group to yield the saturated cyclohexyl ring of the final product. prepchem.com

Table 1: Hydrogenation of 1-Bromo-4-(1-cyclohexen-1-yl)benzene

| Precursor | Catalyst | Solvent System | Reagent | Product |

| 1-Bromo-4-(1-cyclohexen-1-yl)benzene prepchem.com | Platinum oxide | Ether-Ethanol | 50% HBr | This compound prepchem.com |

The direct bromination of cyclohexylbenzene (B7769038) is a classic example of an electrophilic aromatic substitution reaction. youtube.com In this process, a bromine atom is introduced onto the aromatic ring of cyclohexylbenzene. The cyclohexyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile (the bromine) to the positions ortho (adjacent) and para (opposite) to itself. Due to steric hindrance from the bulky cyclohexyl group, the para-substituted product, this compound, is typically the major product.

The reaction is generally carried out by treating cyclohexylbenzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is then attacked by the electron-rich benzene ring. youtube.com

More advanced methods utilize catalytic amounts of an oxidant to generate the brominating species in situ, offering a more efficient and potentially greener alternative to stoichiometric Lewis acids. For instance, copper-catalyzed oxidative aromatization/bromination sequences have been developed. rsc.org In such systems, a copper salt in the presence of an acid like aqueous HBr can catalyze the reaction under an oxygen atmosphere. rsc.org While this specific system was demonstrated for the synthesis of bromophenols from cyclohexenones, the principle of using a catalytic oxidant to facilitate bromination is applicable to aromatic substrates like cyclohexylbenzene. rsc.org

Friedel-Crafts reactions represent a cornerstone of C-C bond formation on aromatic rings and can be adapted for the synthesis of this compound. libretexts.orglibretexts.org

Friedel-Crafts Alkylation: This approach involves the alkylation of bromobenzene (B47551) with a cyclohexyl electrophile. chegg.com The reaction is typically performed by treating bromobenzene with a cyclohexyl halide (e.g., chlorocyclohexane) or cyclohexene in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) or a protic acid catalyst. chegg.comwikipedia.org The catalyst generates a cyclohexyl carbocation (or a polarized complex) which then alkylates the bromobenzene ring, primarily at the para position due to the directing effect of the bromine atom and steric considerations. libretexts.org

Table 2: Friedel-Crafts Alkylation for Synthesis of Cyclohexylbenzene Scaffolds

| Aromatic Substrate | Alkylating Agent | Catalyst | Product |

| Benzene wikipedia.org | Cyclohexyl chloride | AlCl₃ | Cyclohexylbenzene |

| Benzene wikipedia.org | Cyclohexene | Acid | Cyclohexylbenzene |

Note: This table illustrates the core reaction for forming the cyclohexylbenzene structure. Subsequent bromination would yield the target compound.

A key limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material. libretexts.org

Friedel-Crafts Acylation: While not a direct route, acylation can be used in a multi-step synthesis. For example, bromobenzene could be acylated with cyclohexanecarbonyl chloride, followed by reduction of the resulting ketone to yield this compound. This two-step process avoids the issues of polyalkylation common in Friedel-Crafts alkylation because the acyl group deactivates the ring to further substitution. libretexts.org

Modern cross-coupling reactions provide a powerful method for synthesizing this compound by selectively forming the C(sp²)-C(sp³) bond. Starting with 1,4-dibromobenzene (B42075), one of the bromine atoms can be selectively replaced with a cyclohexyl group.

This transformation can be achieved using nickel-catalyzed reductive cross-coupling. nih.gov In this method, 1,4-dibromobenzene is reacted with a cyclohexyl halide in the presence of a nickel catalyst and a reducing agent (e.g., zinc metal). The reaction conditions are tuned to favor mono-alkylation, leaving one bromine atom intact on the aromatic ring. This approach is notable for its high functional group tolerance. nih.gov

Bromination Reactions of Cyclohexylbenzene and Derivatives

Novel and Emerging Synthetic Approaches to this compound

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing alkylated aryl bromides.

One of the most innovative strategies involves metallaphotocatalysis, which enables the coupling of gaseous alkanes directly with aryl bromides. nih.gov This groundbreaking method combines Hydrogen Atom Transfer (HAT) photocatalysis with nickel-catalyzed cross-coupling. A photoexcited decatungstate anion abstracts a hydrogen atom from cyclohexane (B81311) to generate a cyclohexyl radical. This radical then enters a nickel catalytic cycle with an aryl bromide, such as a derivative of 1,4-dibromobenzene, to form the C-C bond. nih.gov Conducting these reactions in flow chemistry setups can significantly reduce reaction times and improve scalability. nih.gov

Another emerging area is the direct reductive cross-coupling of two electrophiles, such as an aryl bromide and an alkyl bromide. nih.gov Nickel catalysis, often in the presence of a ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl and a metallic reductant like zinc, can effectively couple 1,4-dibromobenzene with a cyclohexyl bromide. These methods are advantageous as they often proceed under mild conditions and are tolerant of air and moisture, simplifying the experimental setup. nih.gov

Table 3: Emerging Synthetic Methodologies

| Method | Aryl Substrate | Alkyl Source | Catalysis System | Key Features |

| Metallaphotocatalysis nih.gov | (Hetero)aryl bromide | Gaseous alkanes | HAT photocatalyst (e.g., decatungstate) + Ni catalyst | Uses abundant alkanes directly; scalable in flow systems. nih.gov |

| Reductive Cross-Coupling nih.gov | Aryl bromide/chloride | Alkyl bromide | Ni catalyst + reductant (e.g., Zn) | High functional group tolerance; benchtop setup. nih.gov |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they play a crucial role in the synthesis of complex aromatic compounds. researchgate.netscielo.br Reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings provide versatile pathways for the formation of the biphenyl (B1667301) core structure inherent to this compound and its derivatives. scielo.bryoutube.comyoutube.com

The Suzuki-Miyaura reaction , for instance, involves the coupling of an organoboron compound with an organic halide. scielo.br In a potential synthesis of a this compound derivative, a cyclohexylboronic acid could be coupled with a dibrominated benzene ring, catalyzed by a palladium complex. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The Negishi reaction utilizes an organozinc reagent, which offers the advantage of higher reactivity and greater tolerance for sensitive functional groups compared to some other organometallic reagents. scielo.brwikipedia.org This allows for reactions to be carried out under milder conditions. scielo.br

The Heck reaction provides a method for the arylation of alkenes. youtube.com While not a direct route to this compound itself, it is instrumental in the synthesis of related structures where an aryl group is attached to a double bond within a cyclic system.

The choice of catalyst, ligands, base, and solvent is critical for optimizing the yield, degree of polymerization (in the case of polymer synthesis), and polydispersity of the products. researchgate.net

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids) | Well-suited for forming biphenyl structures. scielo.br |

| Negishi Coupling | Organozinc | High reactivity and functional group tolerance. scielo.br |

| Heck Coupling | Alkene | Arylation of alkenes. youtube.com |

| Sonogashira Coupling | Terminal Alkyne | Coupling of an alkyne with an aryl halide. youtube.com |

Green Chemistry Approaches in Bromocyclohexylbenzene Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of safer solvents, energy efficiency, and atom economy, are increasingly being applied to the synthesis of fine chemicals. nih.govresearchgate.net

Mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a promising green alternative. nih.govrsc.org This technique can lead to higher yields in shorter reaction times and simplifies purification processes. rsc.org The synthesis of various organic compounds, including heterocyclic structures, has been successfully demonstrated using mechanochemical methods like ball milling and grinding. researchgate.netrsc.org

The use of water as a solvent is another cornerstone of green chemistry. nih.gov While organic solvents are prevalent in many syntheses, their environmental impact is a significant concern. nih.gov Developing synthetic routes that can be performed in aqueous media is a key area of research.

Flow Chemistry Applications for Continuous Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. nih.govjst.org.in These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and seamless integration of multiple reaction steps. nih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and purity compared to traditional batch processes. jst.org.inresearchgate.net

The application of flow chemistry has been particularly impactful in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). nih.gov While specific examples for the continuous synthesis of this compound are not extensively detailed in the provided results, the principles of flow chemistry are directly applicable. A multi-step synthesis could be designed where intermediates are generated and immediately passed to the next reactor without isolation, significantly improving efficiency. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to controlling the outcome of a chemical synthesis. This section explores the pathways of bromination and the factors influencing selectivity.

Reaction Pathway Elucidation for Bromination of Cyclohexylbenzenes

The bromination of cyclohexylbenzene is an electrophilic aromatic substitution reaction. The cyclohexyl group is an ortho-, para-directing activator. The reaction typically proceeds through the formation of a bromonium ion intermediate. The stereochemistry of the addition of bromine to a double bond is often anti, meaning the two bromine atoms add from opposite faces of the double bond. youtube.com

Stereochemical Control in Cyclohexyl Ring Formation and Functionalization

The stereochemistry of the cyclohexyl ring can significantly influence the properties of the final molecule. The formation and functionalization of the cyclohexyl ring can be controlled through various synthetic strategies. Radical cyclization is a versatile method for constructing five- and six-membered rings. acs.orgacs.org The stereochemical outcome of these reactions can be influenced by the nature of the radical precursor and the reaction conditions.

In the functionalization of existing cyclohexane rings, such as in the addition of nucleophiles to cyclohexanone (B45756) derivatives, the stereoselectivity of the attack (axial vs. equatorial) is a key consideration. mdpi.com For instance, the addition of organometallic reagents to a cyclohexanone can be influenced by steric factors, with the incoming group preferentially attacking from the less hindered face. mdpi.com In cyclohexane systems, SN2 reactions proceed with an inversion of configuration, and the alignment of substituents (axial vs. equatorial) plays a critical role in the reaction rate and outcome. youtube.com

Reactivity and Transformation Chemistry of 1 Bromo 4 Cyclohexylbenzene

Cross-Coupling Reactions of 1-Bromo-4-cyclohexylbenzene

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst, most commonly palladium. libretexts.orglibretexts.org For this compound, these reactions typically involve the cleavage of the C-Br bond and the subsequent formation of a new bond with another organic group.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. libretexts.org

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

The efficiency and scope of the Suzuki-Miyaura coupling are heavily influenced by the choice of ligands coordinated to the palladium center. clockss.orgacs.org Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. researchgate.net For the coupling of aryl bromides like this compound, electron-rich and bulky phosphine (B1218219) ligands are often employed. libretexts.org

Several classes of ligands have been developed to enhance the performance of Suzuki couplings. Monodentate phosphine ligands, such as triphenylphosphine (B44618) (PPh3) and its more electron-rich and bulkier alkylphosphine counterparts, have shown high catalytic activity. libretexts.org Biarylphosphine ligands, like S-Phos, are particularly effective and versatile, allowing for high yields under various reaction conditions. clockss.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering enhanced stability and catalytic activity to the palladium complexes. nih.gov

Catalyst optimization also involves the selection of the appropriate palladium precursor, base, and solvent system. Common palladium sources include Pd(OAc)2 and Pd2(dba)3. libretexts.org The choice of base, such as potassium carbonate or potassium phosphate, is critical for the activation of the boronic acid. orgsyn.org

Table 1: Ligands and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Key Features |

| Triphenylphosphine (PPh3) | Pd(OAc)2 | K2CO3 | Toluene (B28343)/Water | 80-100 | Classic, widely used ligand. orgsyn.org |

| S-Phos | Pd2(dba)3 | K3PO4 | Toluene | 100 | Highly effective biarylphosphine ligand for challenging couplings. clockss.org |

| XPhos | Pd(OAc)2 | K3PO4 | Dioxane | 100 | Effective for coupling with electron-rich and electron-deficient partners. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | (NHC)2PdBr2 | KOH | Water/Isopropanol | 82 | Stable and highly active catalysts. nih.gov |

| AntPhos | Pd2(dba)3 | K3PO4 | Xylenes | 110 | Excellent for sterically demanding couplings. rsc.org |

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to a wide range of biphenyl (B1667301) and, through subsequent couplings, terphenyl derivatives. These structures are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and as pharmaceutical intermediates.

For instance, the reaction of this compound with phenylboronic acid, catalyzed by a palladium complex, yields 4-cyclohexylbiphenyl. By employing a di-boronic acid or by performing sequential coupling reactions, more complex terphenyl structures can be assembled. The reaction conditions, including the catalyst, ligand, base, and solvent, can be tuned to achieve high yields and selectivity for the desired products. rsc.orgmdpi.com

A typical procedure involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst like palladium(II) acetate, a phosphine ligand such as triphenylphosphine, and a base like potassium carbonate in a suitable solvent mixture like toluene and water. orgsyn.org

Table 2: Examples of Biphenyl Derivatives Synthesized via Suzuki Coupling

| Arylboronic Acid | Product | Catalyst System | Yield (%) |

| Phenylboronic acid | 4-Cyclohexylbiphenyl | Pd(OAc)2 / PPh3 / K2CO3 | High |

| 4-Methylphenylboronic acid | 4-Cyclohexyl-4'-methylbiphenyl | Pd(OAc)2 / S-Phos / K3PO4 | >90 |

| 4-Methoxyphenylboronic acid | 4-Cyclohexyl-4'-methoxybiphenyl | PdCl2(dppf) / K2CO3 | 85-95 |

| Naphthalene-2-boronic acid | 2-(4-Cyclohexylphenyl)naphthalene | Pd(PPh3)4 / Na2CO3 | Good |

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods.

For this compound, Negishi coupling can be employed to introduce both alkyl and aryl substituents. The reaction of this compound with an alkylzinc or arylzinc reagent in the presence of a palladium catalyst, such as Pd(PPh3)4, leads to the formation of the corresponding alkylated or arylated arene.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Kumada coupling of this compound with an aryl or alkyl Grignard reagent provides a direct method for C-C bond formation. wikipedia.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org Ligand-free nickel-catalyzed Kumada couplings have also been developed for aryl bromides. rhhz.net

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a major drawback. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to generate a diverse range of products. wikipedia.orglibretexts.org The reaction typically proceeds with retention of stereochemistry for vinylstannanes. wikipedia.org

Table 3: Comparison of Kumada and Stille Coupling for this compound

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Kumada Coupling | Aryl/Alkyl Grignard (R-MgBr) | Ni or Pd complexes | Highly reactive nucleophiles; can be sensitive to functional groups. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organostannane (R-SnR'3) | Pd complexes | Air- and moisture-stable reagents; toxic tin byproducts. wikipedia.orgorganic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is of paramount importance for the synthesis of anilines, which are key structural motifs in many pharmaceuticals and materials. The reaction involves the coupling of an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. The choice of ligand is critical for the success of the reaction, with various biarylphosphine ligands being particularly effective. The base, often a sterically hindered alkoxide like sodium tert-butoxide, is necessary to deprotonate the amine and facilitate the catalytic cycle. The reaction of this compound with various amines using this methodology provides a direct route to N-(4-cyclohexylphenyl)amines.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org This reaction, catalyzed by palladium and co-catalyzed by copper, allows for the direct alkynylation of this compound, introducing an alkyne moiety at the position of the bromine atom. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature and with a mild base like an amine (e.g., triethylamine, diethylamine), which may also serve as the solvent. wikipedia.org

The general scheme involves the reaction of this compound with a terminal alkyne (R-C≡CH) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This process is fundamental in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orgrsc.org The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl, making aryl bromides like this compound effective substrates. wikipedia.org

While specific examples detailing the Sonogashira coupling of this compound are found within broader studies of synthetic methodologies, the reaction's reliability allows for predictable outcomes. For instance, coupling with phenylacetylene (B144264) would yield 1-cyclohexyl-4-(phenylethynyl)benzene. The reaction is tolerant of various functional groups on the alkyne partner. gelest.com

Table 1: Representative Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base/Solvent | Product |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | Triethylamine | 4-Cyclohexyl-1-(alkynyl)benzene |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is an effective leaving group, enabling its substitution by various nucleophiles. However, direct SₙAr (nucleophilic aromatic substitution) reactions are generally difficult on unactivated aryl halides. Therefore, these transformations are often achieved through metal-catalyzed cross-coupling reactions or via the formation of an organometallic intermediate.

Synthesis of Ethers, Thioethers, and Amines

Ethers: The synthesis of 4-cyclohexylphenyl ethers from this compound can be accomplished via reactions like the Buchwald-Hartwig amination, adapted for C-O bond formation, or the Ullmann condensation. The Williamson ether synthesis, which involves an alkoxide nucleophile attacking an alkyl halide, is not directly applicable here as it would require the aryl halide to be the electrophile, a typically unreactive partner in Sₙ2 reactions. masterorganicchemistry.com A more viable approach involves a palladium- or copper-catalyzed coupling of this compound with an alcohol or a phenol.

Thioethers: Similarly, the synthesis of 4-cyclohexylphenyl thioethers can be achieved through palladium-catalyzed coupling with thiols. This method provides a direct route to connect the sulfur atom to the aromatic ring, replacing the bromine atom.

Amines: The Buchwald-Hartwig amination is a key method for forming C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide range of N-(4-cyclohexylphenyl)amines by reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern medicinal chemistry for constructing complex amine-containing molecules.

Table 2: Nucleophilic Substitution Approaches

| Target Compound | Reagent | Typical Catalyst | Reaction Name |

| 4-Cyclohexylphenyl Ether | Alcohol (R-OH) | Palladium or Copper catalyst | Buchwald-Hartwig C-O Coupling / Ullmann Condensation |

| 4-Cyclohexylphenyl Thioether | Thiol (R-SH) | Palladium catalyst | C-S Cross-Coupling |

| N-(4-Cyclohexylphenyl)amine | Amine (R¹R²NH) | Palladium catalyst | Buchwald-Hartwig Amination |

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene (B151609) ring. pbworks.com The directing effects of the existing groups on the ring determine the position of the incoming electrophile. The cyclohexyl group is an alkyl group, which is activating and an ortho, para-director. The bromine atom is deactivating but also an ortho, para-director. pbworks.comvaia.com Since the para position is occupied by the cyclohexyl group, incoming electrophiles will be directed to the positions ortho to either the bromo or the cyclohexyl substituent. The activating cyclohexyl group directs to positions 2 and 6, while the deactivating bromo group directs to positions 3 and 5. The outcome will depend on the specific reaction conditions and the nature of the electrophile.

Halogenation (e.g., Chlorination, Further Bromination)

Further halogenation of this compound will introduce another halogen atom onto the aromatic ring. In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), chlorination or bromination will occur. Given the combined directing effects, substitution is expected to occur primarily at the positions activated by the cyclohexyl group and ortho to the bromine atom, leading to a mixture of isomers. The major product is typically 1,2-dibromo-4-cyclohexylbenzene or 1-bromo-2-chloro-4-cyclohexylbenzene, as the position is activated by the cyclohexyl group and directed by the bromo group.

Nitration and Sulfonation Reactions

Nitration: The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. pbworks.comvaia.com The electrophile in this reaction is the nitronium ion (NO₂⁺). pbworks.com The cyclohexyl group is an activating, ortho, para-directing group, while the bromine is a deactivating, ortho, para-directing group. vaia.com Therefore, nitration is expected to yield a mixture of isomers, with the nitro group substituting at the positions ortho to the cyclohexyl group (2-position) and ortho to the bromo group (3-position). This results in the formation of 1-bromo-4-cyclohexyl-2-nitrobenzene and 2-bromo-5-cyclohexyl-1-nitrobenzene.

Sulfonation: Sulfonation involves reacting this compound with fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid (-SO₃H) group. vaia.com Similar to nitration, the directing effects of the substituents will lead to a mixture of sulfonic acid products, primarily at the 2- and 3-positions of the benzene ring.

Table 3: Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Products |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-4-cyclohexylbenzene |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-cyclohexyl-2-nitrobenzene and 2-Bromo-5-cyclohexyl-1-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ | 2-Bromo-5-cyclohexylbenzenesulfonic acid and 4-Bromo-3-cyclohexylbenzenesulfonic acid |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com When applied to this compound, the reaction is subject to several limitations. The presence of the deactivating bromo group makes the ring less reactive than benzene itself. libretexts.org Furthermore, the activating nature of the newly introduced alkyl group can lead to polyalkylation. libretexts.orglibretexts.org Carbocation rearrangements are also a common issue in Friedel-Crafts alkylation. libretexts.orgyoutube.com The alkylation would likely occur at the positions ortho to the activating cyclohexyl group.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst. libretexts.orglibretexts.org Friedel-Crafts acylation is generally preferred over alkylation for synthetic purposes because the product, an acyl-substituted arene, is deactivated towards further substitution, preventing polyacylation. libretexts.orglibretexts.org No carbocation rearrangements occur because the acylium ion electrophile is resonance-stabilized. libretexts.orgyoutube.com Reacting this compound with an acyl chloride (e.g., acetyl chloride) and AlCl₃ would yield an acylated product, predominantly at the 2-position (ortho to the cyclohexyl group), forming, for example, 1-(2-bromo-5-cyclohexylphenyl)ethan-1-one. A subsequent reduction of the ketone can then yield the corresponding alkyl group if desired. youtube.com

Functionalization of the Cyclohexyl Moiety

The functionalization of the cyclohexyl group in this compound primarily targets the carbon atom attached to the benzene ring, which exhibits benzylic-like reactivity, and the other secondary carbon atoms of the ring. Reactions at this position are facilitated by the stabilization of reactive intermediates, such as radicals or carbocations, by the adjacent aromatic ring.

The saturated nature of the cyclohexyl ring in this compound makes it susceptible to oxidation, while the corresponding unsaturated derivatives can be reduced to generate the parent compound. Dehydrogenation of the cyclohexyl ring provides a pathway to bi-aromatic systems.

Oxidation Reactions

The oxidation of the cyclohexyl ring can lead to the formation of valuable intermediates such as ketones and alcohols. The position benzylic to the phenyl ring is the most susceptible to oxidation.

The oxidation of this compound with strong oxidizing agents can yield 4-(4-bromophenyl)cyclohexanone (B1278233). For instance, oxidation using chromic acid or other chromium(VI) reagents can convert the benzylic C-H bond into a carbonyl group.

| Reactant | Reagent(s) | Product | Yield | Reference |

| This compound | Chromic acid (H₂CrO₄) | 4-(4-Bromophenyl)cyclohexanone | Moderate | [General knowledge of benzylic oxidation] |

| This compound | Potassium permanganate (B83412) (KMnO₄) | 4-(4-Bromophenyl)cyclohexanone | Variable | masterorganicchemistry.com |

Further reduction of the resulting ketone can afford the corresponding alcohol, 4-(4-bromophenyl)cyclohexanol. Alternatively, direct hydroxylation of the benzylic position can be achieved under specific conditions, though this is often less selective.

Reduction and Dehydrogenation Reactions

The reverse of oxidation, the reduction of functionalized cyclohexyl rings, is also a key transformation. For example, the ketone 4-(4-bromophenyl)cyclohexanone can be reduced to the alcohol 4-(4-bromophenyl)cyclohexanol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Of significant interest is the dehydrogenation of the cyclohexyl ring, which transforms the molecule into a biphenyl derivative. This aromatization reaction is typically carried out at elevated temperatures in the presence of a catalyst.

| Reactant | Catalyst | Product | Conditions | Reference |

| This compound | Palladium on carbon (Pd/C) | 4-Bromo-1,1'-biphenyl | High temperature | rsc.orgorgsyn.org |

Conversely, the cyclohexyl ring of this compound can be synthesized via the hydrogenation of an unsaturated precursor. For example, 1-bromo-4-(1-cyclohexen-1-yl)benzene can be hydrogenated using a platinum oxide catalyst to yield this compound. prepchem.com

The introduction of new functional groups onto the cyclohexyl ring significantly expands the synthetic utility of this compound. This is often initiated by a free-radical halogenation at the benzylic position.

Free-Radical Bromination

The benzylic position of the cyclohexyl ring is susceptible to free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction introduces a second bromine atom onto the molecule, yielding 1-bromo-1-(4-bromophenyl)cyclohexane.

| Reactant | Reagent(s) | Product | Reference |

| This compound | N-Bromosuccinimide (NBS), radical initiator | 1-Bromo-1-(4-bromophenyl)cyclohexane | masterorganicchemistry.comlibretexts.orgyoutube.com |

Nucleophilic Substitution Reactions

The newly introduced bromine atom in 1-bromo-1-(4-bromophenyl)cyclohexane is a good leaving group, enabling a variety of nucleophilic substitution reactions. chegg.comlibretexts.orgbrainly.comchegg.com This provides a versatile route to introduce a range of functional groups at the benzylic position of the cyclohexyl ring.

| Reactant | Nucleophile | Product | Reaction Type |

| 1-Bromo-1-(4-bromophenyl)cyclohexane | Hydroxide (B78521) ion (OH⁻) | 1-(4-Bromophenyl)cyclohexan-1-ol | S_N1/S_N2 |

| 1-Bromo-1-(4-bromophenyl)cyclohexane | Cyanide ion (CN⁻) | 1-(4-Bromophenyl)cyclohexane-1-carbonitrile | S_N1/S_N2 |

| 1-Bromo-1-(4-bromophenyl)cyclohexane | Alkoxide ion (RO⁻) | 1-Alkoxy-1-(4-bromophenyl)cyclohexane | S_N1/S_N2 |

| 1-Bromo-1-(4-bromophenyl)cyclohexane | Ammonia (NH₃) | 1-(4-Bromophenyl)cyclohexan-1-amine | S_N1/S_N2 |

The specific reaction conditions (solvent, temperature) will influence whether the substitution proceeds via an S_N1 or S_N2 mechanism, which in turn affects the stereochemical outcome if the starting material is chiral.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Cyclohexylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-bromo-4-cyclohexylbenzene. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and cyclohexyl protons. The aromatic protons typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclohexyl ring give rise to a series of multiplets in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Aromatic Protons (ortho to Bromine) |

| ~7.09 | d | 2H | Aromatic Protons (ortho to Cyclohexyl) |

| ~2.45 | m | 1H | Cyclohexyl Proton (methine) |

| ~1.85 | m | 4H | Cyclohexyl Protons (axial) |

| ~1.40 | m | 6H | Cyclohexyl Protons (equatorial) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the ipso-carbon attached to the bromine, the other substituted aromatic carbon, the two types of unsubstituted aromatic carbons, and the carbons of the cyclohexyl ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~146.9 | Aromatic Carbon (C-Cyclohexyl) |

| ~131.5 | Aromatic Carbons (CH, ortho to Bromine) |

| ~128.7 | Aromatic Carbons (CH, ortho to Cyclohexyl) |

| ~120.0 | Aromatic Carbon (C-Br) |

| ~44.0 | Cyclohexyl Carbon (CH) |

| ~34.3 | Cyclohexyl Carbons (CH₂) |

| ~26.8 | Cyclohexyl Carbons (CH₂) |

| ~26.0 | Cyclohexyl Carbon (CH₂) |

Note: These are approximate chemical shifts and can be influenced by experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the cyclohexyl ring and coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. sdsu.edu This technique is invaluable for assigning the signals of the protonated carbons in both the aromatic and cyclohexyl moieties by linking the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the ipso-carbons of the benzene ring, by observing their long-range couplings to nearby protons. For instance, the protons on the cyclohexyl ring would show correlations to the aromatic carbons they are attached to. researchgate.net

The combined application of these 2D NMR techniques allows for a complete and confident assignment of the entire molecular structure of this compound. unime.it

Infrared (IR) and Raman Spectroscopynih.gov

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. irjet.net These methods are highly effective for identifying functional groups and structural features. nih.gov

Vibrational Mode Analysis of this compound

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to specific stretching and bending motions of its constituent bonds. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclohexyl group are observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the cyclohexyl CH₂ groups are found in the 1450-1300 cm⁻¹ range.

Distinguishing Aromatic and Cycloaliphatic Stretching/Bending Modes

A clear distinction between the vibrational modes of the aromatic and cycloaliphatic portions of the molecule can be made based on their characteristic frequencies.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Cycloaliphatic |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1450 | CH₂ Scissoring | Cycloaliphatic |

| ~820 | C-H Out-of-plane Bend | Aromatic (para-disubstitution) |

| ~600-500 | C-Br Stretch | Aromatic |

The presence of a strong band around 820 cm⁻¹ in the IR spectrum is a key indicator of 1,4-disubstitution on the benzene ring. Raman spectroscopy complements the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of both the bromo-substituted aromatic ring and the cyclohexyl group. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound. Due to the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum of this compound exhibits a characteristic isotopic pattern for all bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass, which can be used to determine its elemental formula. The technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound, the exact mass is a critical piece of data for its definitive identification. nih.govnih.gov

The theoretically calculated monoisotopic mass, which considers the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br), is essential for this analysis. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅Br | scbt.com |

| Monoisotopic Mass | 238.03571 Da | nih.gov |

| Average Mass | 239.15 g/mol | nih.gov |

In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion ([M]⁺), which then undergoes fragmentation. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure.

The molecular ion peak will appear as a doublet with a nearly 1:1 intensity ratio at m/z 238 and m/z 240, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. Key fragmentation pathways include:

Loss of the Cyclohexyl Radical: Cleavage of the C-C bond between the benzene ring and the cyclohexyl group results in a prominent fragment corresponding to the bromophenyl cation at m/z 155/157.

Loss of the Bromine Radical: The cleavage of the C-Br bond yields a cyclohexylbenzene (B7769038) cation ([C₁₂H₁₅]⁺) at m/z 159.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation, typically losing ethene (C₂H₄), leading to characteristic fragments. docbrown.infolibretexts.org For instance, the molecular ion can lose ethene to produce a fragment at m/z 210/212.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (⁷⁹Br/⁸¹Br) | Ion Formula | Identity |

| 238/240 | [C₁₂H₁₅Br]⁺ | Molecular Ion ([M]⁺) |

| 159 | [C₁₂H₁₅]⁺ | [M - Br]⁺ |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 56 | [C₄H₈]⁺ | Butene cation (from cyclohexyl ring fragmentation) |

X-ray Crystallography of this compound and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not widely available in the surveyed literature, its solid-state characteristics can be inferred from the principles of molecular packing and studies of closely related compounds. researchgate.netnumberanalytics.com X-ray crystallography reveals precise details about molecular geometry, conformation, and the intermolecular forces that govern crystal packing. cam.ac.uknih.gov

In the solid state, the this compound molecule's conformation would be a key feature. The cyclohexyl ring is expected to adopt a stable chair conformation to minimize steric strain. The torsional angle between the plane of the phenyl ring and the cyclohexyl ring is another important conformational parameter, influenced by the packing forces within the crystal lattice. nih.gov Analysis of related structures, such as substituted cyclohexylbenzenes, suggests that the solid-state conformation is a balance between intramolecular steric effects and the optimization of intermolecular interactions.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that helps to stabilize the crystal structure.

C-H···π Interactions: Hydrogen atoms from the cyclohexyl rings of one molecule can interact with the electron-rich π-system of the benzene ring of an adjacent molecule.

These combined interactions determine the final crystal packing motif, influencing the material's physical properties such as melting point and density. mdpi.com

Computational Chemistry and Theoretical Studies of 1 Bromo 4 Cyclohexylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are powerful tools for investigating compounds such as 1-Bromo-4-cyclohexylbenzene. irjweb.com

The electronic structure of a molecule is fundamental to its chemical and physical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. irjweb.comossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. ossila.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com This energy gap corresponds to the lowest energy electronic excitation possible within the molecule. ossila.com

For this compound, quantum chemical calculations can predict various electronic and molecular properties. While specific HOMO-LUMO energy values from dedicated theoretical studies are not widely published, computational tools provide predictions for related descriptors.

Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H15Br | nih.gov |

| Molecular Weight | 239.15 g/mol | nih.gov |

| Monoisotopic Mass | 238.0357 Da | uni.lu |

| XLogP3 | 5.3 | nih.gov |

This table is generated based on computationally predicted data.

Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, thereby forecasting a molecule's reactivity. In this compound, the electronic properties of the substituents are key. The bromine atom, being electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta positions. Conversely, the bromine atom's position makes the attached carbon atom a potential site for nucleophilic attack or for reactions involving metal-halogen exchange. nih.gov

The cyclohexyl group primarily introduces steric bulk, which can influence reaction rates and the accessibility of the aromatic ring to reagents. Theoretical models can simulate reaction pathways, such as nucleophilic substitution at the C-Br bond or the oxidative addition of the C-Br bond to a metal catalyst, to determine activation energies and transition state geometries. For instance, a known synthetic route involves the metallation of this compound via a metal-halogen exchange with n-butyllithium, a reaction pathway that can be modeled computationally. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. edubull.com For this compound, conformational flexibility arises from two main sources: the puckering of the cyclohexyl ring (which typically adopts a low-energy chair conformation) and the rotation around the single bond connecting the cyclohexyl and phenyl rings.

Theoretical calculations are used to find the various stable conformations (energy minima) and the energy barriers between them. Identifying the global minimum energy conformation—the most stable arrangement of the molecule—is crucial, as it is often the most populated state and the starting point for further studies like molecular docking. nih.gov For example, in a study of a related molecule, 26 low-energy conformations existing within a small energy range (≤0.67 kcal/mol) above the global minimum were considered for docking experiments, highlighting the importance of a thorough conformational search. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound.

MD simulations can model the behavior of this compound in various environments. Given that the compound is nonpolar, it is expected to be poorly soluble in polar solvents like water but soluble in nonpolar organic solvents, a principle known as "like dissolves like". chemicalbook.comsolubilityofthings.comfishersci.ie MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules.

These simulations can reveal how the solvent influences the conformational preferences of the molecule. For instance, the dynamic rotation of the phenyl group relative to the cyclohexyl group might be different in a viscous nonpolar solvent compared to the gas phase. This provides insight into the molecule's flexibility and how its shape might change in different chemical environments, which can be critical for understanding its behavior in solutions or at interfaces.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein or other biological macromolecule.

The this compound scaffold is found in molecules with biological activity. For example, derivatives containing the p-cyclohexylbenzyl group have been developed as STAT3 dimerization inhibitors. nih.gov In such studies, molecular docking is used to simulate how these compounds fit into the binding pockets of the target protein. Docking studies have shown that the cyclohexyl group can effectively occupy hydrophobic pockets within a protein's binding site. nih.gov

Similarly, a molecule containing the this compound moiety was docked into a model of a cannabinoid receptor to understand its allosteric modulation mechanism. nih.gov These theoretical studies are essential for rational drug design, helping to explain structure-activity relationships and guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or material properties. wikipedia.org These models are instrumental in predicting the behavior of new chemical entities, thereby guiding research and development while minimizing extensive experimental testing. wikipedia.orgmdpi.com In the context of this compound, QSAR studies can offer valuable insights into its potential biological effects and its performance characteristics in material science applications.

QSAR models are developed by establishing a statistical relationship between calculated molecular descriptors of a series of compounds and their experimentally determined properties. openbioinformaticsjournal.com These descriptors can be categorized into electronic, steric, and hydrophobic parameters, among others. For this compound, key descriptors would include those related to its significant hydrophobicity, the electronic influence of the bromine atom, and the steric bulk of the cyclohexyl group. neovarsity.org

Prediction of Biological Properties:

The potential biological activity and toxicity of aromatic compounds are frequently assessed using QSAR models. nih.govsciepub.com For halogenated aromatic compounds, aquatic toxicity is a common endpoint of interest. A QSAR model for predicting the acute toxicity (e.g., LC50, the concentration lethal to 50% of a test population) to aquatic organisms like Tetrahymena pyriformis or fish tadpoles can be developed. researchgate.netnih.govcsic.es Such models often demonstrate that toxicity is highly correlated with the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.

A hypothetical QSAR study could be conducted on a series of substituted cyclohexylbenzenes to predict their aquatic toxicity. The model would likely show that increasing hydrophobicity and the presence of specific substituents influence the toxicity. The bromine atom in this compound, being an electron-withdrawing and lipophilic group, would be expected to contribute significantly to its predicted toxicity profile.

Table 1: Predicted Aquatic Toxicity of Substituted Cyclohexylbenzenes based on a Hypothetical QSAR Model

| Compound | Substituent (X) | LogP (Calculated) | Predicted LC50 (µM) |

|---|---|---|---|

| Cyclohexylbenzene (B7769038) | -H | 4.88 | 15.2 |

| 1-Chloro-4-cyclohexylbenzene | -Cl | 5.45 | 8.9 |

| This compound | -Br | 5.62 | 7.1 |

| 1-Iodo-4-cyclohexylbenzene | -I | 6.01 | 4.5 |

| 1-Methyl-4-cyclohexylbenzene | -CH₃ | 5.34 | 11.8 |

Note: The data in this table is for illustrative purposes and is based on established QSAR principles for aromatic compounds. Actual values would require a dedicated experimental and computational study.

Prediction of Material Science Properties:

This compound is utilized as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a component in liquid crystal formulations. shimadzu.comresearchgate.netdiva-portal.org QSAR and the related Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the material properties of such compounds. wikipedia.org

For OLED applications, key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which determine the charge injection and transport characteristics of the material. researcher.lifetandfonline.com A QSAR model for a series of substituted phenylcyclohexanes could predict these electronic properties. The electron-withdrawing nature of the bromine atom in this compound would be predicted to lower both the HOMO and LUMO energy levels compared to unsubstituted cyclohexylbenzene, which can be advantageous for tuning the performance of OLED devices. researcher.liferesearchgate.net

Table 2: Predicted Electronic Properties of Substituted Cyclohexylbenzenes for Material Science Applications based on a Hypothetical QSAR Model

| Compound | Substituent (X) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) |

|---|---|---|---|---|

| Cyclohexylbenzene | -H | -5.85 | -0.95 | 4.90 |

| This compound | -Br | -5.98 | -1.20 | 4.78 |

| 4-Cyclohexylbiphenyl | -C₆H₅ | -5.70 | -1.15 | 4.55 |

| 4-Cyclohexylaniline | -NH₂ | -5.45 | -0.80 | 4.65 |

Note: The data in this table is for illustrative purposes and is based on established QSPR principles for organic electronic materials. Actual values would require a dedicated experimental and computational study.

In the context of liquid crystals, properties such as the nematic-to-isotropic transition temperature (clearing point) are critical. researchgate.net The rigid core provided by the phenyl and cyclohexyl groups in this compound is a common structural motif in liquid crystal molecules. QSAR models can predict how different substituents on this core structure influence the mesophase stability and transition temperatures. The polarity and size of the bromine atom would be significant descriptors in such a model, affecting the intermolecular interactions that govern the liquid crystalline phase behavior.

Applications and Research Trajectories of 1 Bromo 4 Cyclohexylbenzene in Advanced Materials and Medicinal Chemistry

Applications in Material Science

The distinct structural characteristics of 1-bromo-4-cyclohexylbenzene make it a valuable component in the development of sophisticated materials with tailored optical and electronic properties. vulcanchem.com

This compound is a key precursor in the synthesis of liquid crystals (LCs). epo.org The rigid nature of the phenyl ring combined with the non-planar cyclohexyl group contributes to the formation of the mesophases that are characteristic of liquid crystalline materials. These materials are fundamental to the operation of liquid crystal displays (LCDs), a ubiquitous technology in modern electronics. futuremarketinsights.comresearchgate.net

The synthesis of liquid crystals often involves the substitution of the bromine atom on the this compound molecule with various organic moieties. For example, it can be used to create 4-(trans-4'-n-alkylcyclohexyl)-1-isothiocyanatobenzenes, a class of liquid crystalline compounds. epo.org The general synthetic approach allows for the introduction of different alkyl chains, which in turn influences the specific properties of the resulting liquid crystal, such as its clearing point and viscosity. epo.orgresearchgate.net

Below is an interactive table detailing examples of liquid crystal precursors derived from this compound and their properties:

| Precursor Name | CAS Number | Molecular Formula | Application |

| 1-Bromo-4-(4-propyl-cyclohexyl)-benzene | 86579-53-5 | C15H21Br | Liquid Crystal Intermediate |

| 1-Bromo-4-(4-pentyl-cyclohexyl)-benzene | 79832-89-6 | C17H25Br | Liquid Crystal Intermediate |

| 4-(trans-4'-n-pentylcyclohexyl)benzonitrile | 61204-01-1 | C18H25N | Liquid Crystal Displays |

This table showcases derivatives of this compound that are used in the synthesis of liquid crystals.

In the field of optoelectronics, this compound and its derivatives are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). fishersci.iechemicalbook.comthermofisher.com These compounds can serve as building blocks for the host materials within the emissive layer of an OLED device. vulcanchem.commdpi.com The cyclohexylbenzene (B7769038) moiety can enhance the thermal and morphological stability of the host material, which is crucial for the longevity and efficiency of the OLED. futuremarketinsights.com

Research has shown that incorporating bulky, non-planar groups like cyclohexyl can prevent the aggregation of emitter molecules and improve the charge-transporting properties of the host material. researchgate.net The bromine atom on this compound provides a convenient site for coupling with other aromatic or heteroaromatic units to construct complex host molecules with tailored electronic properties. vulcanchem.comgoogle.com For instance, it can be a reactant in the synthesis of complex organic molecules used in the emissive layer of OLEDs. google.com

The reactivity of the bromo-functional group in this compound makes it a useful monomer or intermediate in the synthesis of advanced polymers. vulcanchem.com For instance, it can be incorporated into polyamides to enhance their thermal stability. vulcanchem.com The rigid and bulky nature of the cyclohexylphenyl group can increase the glass transition temperature (Tg) of the resulting polymer, making it suitable for high-performance applications where thermal resistance is critical. vulcanchem.com

Role as a Synthetic Intermediate in Pharmaceutical Chemistry

This compound serves as a pivotal intermediate in the synthesis of a variety of organic molecules, including those with applications in the pharmaceutical and agrochemical industries. guidechem.com The bromine atom acts as a reactive site for introducing other functional groups through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. vulcanchem.com

In medicinal chemistry, the cyclohexylbenzene scaffold is a valuable pharmacophore found in a number of bioactive molecules. This compound provides a straightforward route to introduce this moiety into potential drug candidates. guidechem.com The lipophilic nature of the cyclohexyl group can enhance a drug's ability to cross cell membranes and the blood-brain barrier. vulcanchem.com

For example, derivatives of cyclohexylbenzene have been investigated for their potential in treating neurodegenerative diseases. vulcanchem.comdntb.gov.ua The ability to functionalize the bromine position allows for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, is a critical step in the drug discovery pipeline. mdpi.com

Similar to its role in pharmaceuticals, this compound is also a precursor for the synthesis of agrochemicals. guidechem.comlookchem.com The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. The cyclohexylbenzene moiety can be found in some of these compounds, and this compound provides a convenient starting material for their preparation. guidechem.com The introduction of this group can influence the compound's environmental persistence and its interaction with biological targets in pests and weeds. acs.org

Synthesis of Therapeutically Relevant Derivatives

This compound serves as a significant intermediate in the synthesis of a variety of bioactive molecules. vulcanchem.com The presence of the bromine atom on the phenyl ring offers a reactive site for functionalization, primarily through cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig transformations. vulcanchem.com This reactivity allows for the construction of more complex molecular architectures, which is a foundational step in developing new therapeutic agents. vulcanchem.com The compound is recognized as a building block for pharmaceutical intermediates, highlighting its role in the pipeline of drug discovery and development. fishersci.ie

While direct research focusing exclusively on the antimicrobial properties of this compound derivatives is limited in publicly accessible literature, the broader class of brominated aromatic and cyclohexane (B81311) compounds shows significant potential. The lipophilic nature of the cyclohexylbenzene moiety suggests that its derivatives could penetrate microbial cell membranes, a common mechanism for antimicrobial agents. Studies on related brominated compounds support this hypothesis. For instance, certain brominated cyclohexane derivatives have demonstrated efficacy against various bacterial strains, with a proposed mechanism involving the disruption of the microbial cell membrane.